2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine

PRMT6 inhibition CARM1 inhibition arginine methyltransferase

Researchers targeting arginine methyltransferases face a scarcity of well-characterized dual PRMT6/CARM1 scaffolds. This compound directly addresses that gap with verified nanomolar inhibition (PRMT6 IC50 53 nM, CARM1 IC50 17 nM). For procurement managers, it offers reliable supply chain certainty and batch-to-batch consistency. - Dual inhibition profile: 3.1-fold differential potency between CARM1 and PRMT6 provides a defined SAR starting point. - Synthetic versatility: The 6-bromo substituent enables immediate Suzuki-Miyaura diversification for focused library synthesis. - Single building block: Eliminates the need for de novo core construction, accelerating hit-to-lead campaigns.

Molecular Formula C11H10BrN3
Molecular Weight 264.12 g/mol
Cat. No. B8047901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine
Molecular FormulaC11H10BrN3
Molecular Weight264.12 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1Br)C2=NC(=CN=C2)C
InChIInChI=1S/C11H10BrN3/c1-7-3-9(5-14-11(7)12)10-6-13-4-8(2)15-10/h3-6H,1-2H3
InChIKeyZMZVZNFYSPRBPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine: Compound Overview


2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine (CAS 1956325-44-2) is a heterocyclic compound comprising a pyridine ring and a pyrazine ring connected via a carbon-carbon bond [1]. The pyridine ring bears a bromine atom at the 6-position and a methyl group at the 5-position, while the pyrazine ring features a methyl group at the 6-position . This compound functions as a versatile synthetic intermediate for constructing more complex heterocyclic structures and has been characterized as an inhibitor of protein arginine N-methyltransferase 6 (PRMT6) and coactivator-associated arginine methyltransferase 1 (CARM1) [2].

2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine: Why Analogs Fail


Despite the existence of numerous bromopyridine and methylpyrazine derivatives, substitution of 2-(6-bromo-5-methylpyridin-3-yl)-6-methylpyrazine with apparently similar heterocyclic compounds is not equivalent. The specific 6-bromo-5-methyl substitution pattern on the pyridine ring dictates the compound's reactivity in cross-coupling reactions and its spatial orientation within enzyme active sites . Furthermore, bioactivity data demonstrate that this precise scaffold exhibits a distinct inhibition profile, with IC50 values of 53 nM against PRMT6 and 17 nM against CARM1 [1]. Analogs lacking the bromine atom at the 6-position, possessing different methyl substitution patterns, or featuring alternative heterocyclic cores would not be expected to reproduce these binding affinities nor serve as direct functional replacements in synthetic routes [2].

2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine: Differentiation Evidence


Dual PRMT6 and CARM1 Inhibition Potency

2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine demonstrates nanomolar inhibitory activity against two protein arginine methyltransferases, PRMT6 and CARM1, as documented in BindingDB [1]. In a single head-to-head profiling study, this compound exhibited an IC50 of 53 nM against human full-length PRMT6 (residues 1-375) expressed in baculovirus, and an IC50 of 17 nM against human full-length CARM1 (residues 1-608) expressed in 293F cells [1]. The compound showed approximately 3.1-fold greater potency against CARM1 than PRMT6 under comparable assay conditions [1].

PRMT6 inhibition CARM1 inhibition arginine methyltransferase epigenetics cancer therapeutics

Bromine-Enabled Cross-Coupling Versatility

2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine contains a bromine atom at the 6-position of the pyridine ring that serves as a functional handle for transition metal-catalyzed cross-coupling reactions [1]. This halogenated scaffold enables diversification via Suzuki-Miyaura, Buchwald-Hartwig, and related coupling methodologies to generate libraries of analogs for structure-activity relationship studies [2]. In contrast, non-halogenated pyridine-pyrazine derivatives lack this orthogonal reactive site, requiring de novo synthesis of each analog from different starting materials rather than parallel derivatization from a common late-stage intermediate.

Suzuki-Miyaura coupling palladium catalysis C-C bond formation medicinal chemistry building block

Commercial Purity Specification

Commercially available 2-(6-bromo-5-methylpyridin-3-yl)-6-methylpyrazine is supplied with a minimum purity specification of 95% (AKSci, Fluorochem) to 97%+ (Leyan), with at least one supplier offering material at NLT 98% purity . This defined purity threshold is essential for ensuring reproducibility in catalytic reactions where impurities could poison palladium catalysts or introduce side products in sensitive biochemical assays.

purity specification quality control reproducibility procurement batch consistency

2-(6-Bromo-5-methylpyridin-3-yl)-6-methylpyrazine: Research Applications


PRMT6/CARM1 Inhibitor Hit-to-Lead Optimization

Researchers developing tool compounds or lead candidates targeting protein arginine methyltransferases should prioritize this scaffold due to its documented dual inhibition profile. The compound exhibits an IC50 of 53 nM against PRMT6 and 17 nM against CARM1 under defined assay conditions [1]. This 3.1-fold differential potency provides an actionable starting point for medicinal chemistry efforts aimed at enhancing selectivity toward either PRMT6 (for applications in DNA repair and replication fork stability) or CARM1 (for transcriptional regulation and splicing modulation).

Parallel Library Synthesis via Late-Stage Diversification

This compound is optimally suited for medicinal chemistry campaigns requiring efficient analog generation. The bromine atom at the pyridine 6-position serves as a robust functional handle for Suzuki-Miyaura cross-coupling reactions [1][2]. Procurement of this building block enables parallel diversification of the pyridine ring with aryl, heteroaryl, or alkenyl boronic acids, generating focused libraries for structure-activity relationship studies without requiring de novo construction of the pyridine-pyrazine core for each analog.

Epigenetic Probe Development and Target Validation

Given its nanomolar activity against PRMT6 and CARM1, this compound represents a viable starting scaffold for developing chemical probes to interrogate arginine methyltransferase biology [1]. Applications include target validation experiments in cancer cell lines where PRMT6 overexpression correlates with poor prognosis, or mechanistic studies examining CARM1-mediated coactivator function in nuclear receptor signaling.

Synthesis of Fused Heterocyclic Systems via Orthogonal Reactivity

The compound's bromine substituent enables not only cross-coupling but also halogen-metal exchange and nucleophilic aromatic substitution reactions, facilitating the construction of fused polycyclic systems such as pyridopyrazines and related heterocycles [1]. This orthogonal reactivity is valuable for researchers accessing novel chemical space in kinase inhibitor and epigenetic modulator programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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